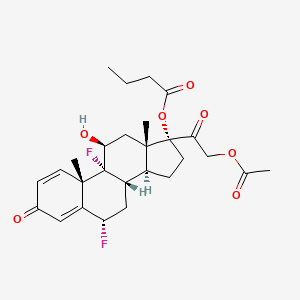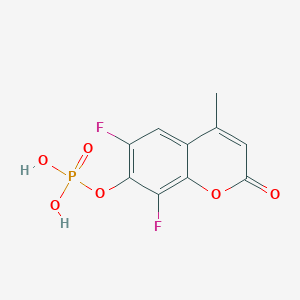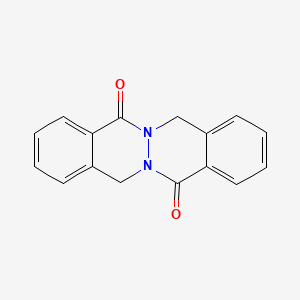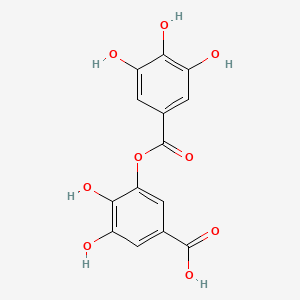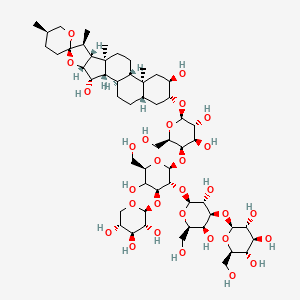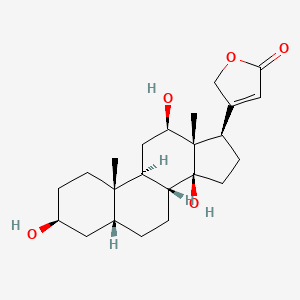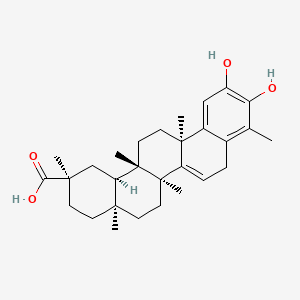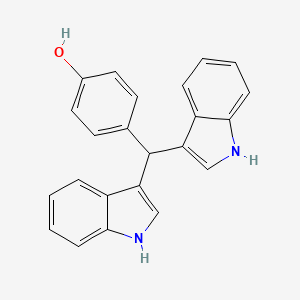
4-(Di(1H-indol-3-yl)methyl)phenol
Overview
Description
Scientific Research Applications
DIM-C-pPhOH has a wide range of scientific research applications, including:
Cancer Research: DIM-C-pPhOH has been extensively studied for its anticancer properties. It has shown efficacy in various cancer types, including breast, pancreatic, colon, and rhabdomyosarcoma.
Biological Studies: The compound is used to study the role of NR4A1 in cellular processes such as apoptosis, cell proliferation, and stress response.
Medicinal Chemistry: DIM-C-pPhOH serves as a lead compound for the development of new anticancer agents targeting NR4A1.
Industrial Applications: While its primary use is in research, DIM-C-pPhOH’s ability to modulate cellular pathways makes it a potential candidate for therapeutic applications.
Mechanism of Action
Target of Action
The primary target of DIM-C-pPhOH is the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a member of the nuclear receptor superfamily of transcription factors . It is highly expressed in multiple tumor types and plays a crucial role in promoting growth, angiogenesis, and survival activity in most cancers .
Mode of Action
DIM-C-pPhOH acts as an antagonist to NR4A1 . It inhibits the activation of NR4A1, thereby disrupting the normal functioning of this receptor . This interaction with its target leads to significant changes in cellular processes, particularly in cancer cells .
Biochemical Pathways
DIM-C-pPhOH affects several biochemical pathways. It inhibits cancer cell growth and mTOR signaling, a key pathway involved in cell growth and proliferation . Additionally, it induces apoptosis and cellular stress . These effects disrupt the normal functioning of cancer cells and can lead to their death .
Pharmacokinetics
It is known that dim-c-pphoh reduces cell proliferation, with ic50 values of 136 μM and 130 μM for ACHN cells and 786-O cells, respectively . This suggests that the compound has a significant impact on bioavailability in these cell types.
Result of Action
The result of DIM-C-pPhOH’s action is a significant reduction in cancer cell growth and an increase in apoptosis . It also induces cellular stress, which can further contribute to the death of cancer cells . These effects are particularly notable in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells .
Action Environment
It is known that the compound’s efficacy can be influenced by the cellular environment, particularly in the context of cancer cells
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(Di(1H-indol-3-yl)methyl)phenol acts as a Nur77 antagonist . It has been found to inhibit TGF-β induced cell migration of breast cancer cell lines . Additionally, it promotes reactive oxygen species (ROS) and endoplasmic reticulum stress in pancreatic cancer cell lines .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits cancer cell growth and mTOR signaling, induces apoptosis, and causes cellular stress . It also reduces cell proliferation, with IC50 values of 13.6 μM and 13.0 μM for ACHN cells and 786-O cells, respectively .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist to the nuclear receptor NR4A1, inhibiting NR4A1-regulated pro-oncogenic pathways/genes in breast and other cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly metabolized, and its analogs have been found to be more potent than the original compound in both in vitro assays and as inhibitors of mammary tumor growth .
Preparation Methods
DIM-C-pPhOH is synthesized through the condensation of substituted p-hydroxybenzaldehydes with indole . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
DIM-C-pPhOH undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less commonly studied.
Substitution: DIM-C-pPhOH can participate in substitution reactions, particularly involving the hydroxyl group on the phenyl ring.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
. Similar compounds include:
DIM-C-pPhOH-3-Cl-5-OCH3: A buttressed analog of DIM-C-pPhOH that has shown greater potency in inhibiting tumor growth.
DIM-C-pPhOH-3-Br-5-OCH3: Another analog with enhanced anticancer activity compared to DIM-C-pPhOH.
These analogs share a similar mechanism of action but differ in their potency and specific interactions with NR4A1 . DIM-C-pPhOH is unique in its ability to induce ROS and promote endoplasmic reticulum stress, making it a valuable tool in cancer research .
Properties
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPDFNWJBQMXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



